N-(Furan-2-ylmethyl)-2-morpholinoethanamine
Description
N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a secondary amine derivative characterized by a morpholine ring and a furan-containing substituent. This compound has been explored in heterogeneous catalysis, where immobilization on graphene oxide (GO-mor) enhanced its efficiency in organic synthesis, as evidenced by improved reaction yields compared to non-immobilized analogs . Its structural versatility makes it a candidate for further pharmacological and chemical applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODQIXKMHPJBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-53-6 | |
| Record name | (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation in Flow Reactors
A breakthrough in reductive amination utilizes continuous-flow hydrogenation over Cu-Al mixed oxide (CuAlOx) catalysts derived from layered double hydroxides. In this method:
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Reagents : Furan-2-carbaldehyde (1.0 equiv), morpholine (1.2 equiv), ethanamine (1.1 equiv).
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Conditions : Methanol solvent, 50°C, 10 bar H₂, residence time 30 min.
This method eliminates the need for isolating unstable imine intermediates, enhancing throughput. The CuAlOx catalyst exhibits >95% selectivity due to its Lewis acid sites promoting Schiff base formation and subsequent hydrogenation.
Borohydride-Mediated Reduction
Small-scale syntheses often employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent. Key parameters include:
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Solvent : Dichloromethane or THF.
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Temperature : 0°C to room temperature.
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Stoichiometry : 1.5 equiv NaBH(OAc)₃ relative to aldehyde.
This method is preferable for oxygen-sensitive substrates but requires rigorous moisture exclusion.
Nucleophilic Substitution Reactions
Alternative routes exploit nucleophilic displacement at activated carbon centers.
Halide Displacement with Morpholine Derivatives
Reaction of 2-(chloromethyl)furan with N-aminoethylmorpholine in polar aprotic solvents achieves moderate yields:
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Base : Triethylamine (2.0 equiv) or NaOH (Schotten–Baumann conditions).
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Solvent : THF or DMF.
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Temperature : −5°C to 25°C.
Microwave-assisted synthesis reduces reaction times from 24 h to 2 h while maintaining 65% yield.
Multi-Step Synthesis via Carbamate Intermediates
For derivatives requiring protected amines, a carbamate-mediated pathway proves effective:
p-Nitrophenyl Chloroformate Activation
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Intermediate Formation : Furan-2-carbaldehyde is converted to a p-nitrophenyl carbonate ester using p-nitrophenyl chloroformate and triethylamine.
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Amine Coupling : The carbonate reacts with N-aminoethylmorpholine at ambient temperature.
This method enables selective functionalization but introduces additional purification steps.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Adoption of continuous flow systems addresses batch process limitations:
Solvent-Free Mechanochemical Synthesis
Ball milling furan-2-carbaldehyde, morpholine, and ethanamine with NaBH₄ achieves:
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | CuAlOx, H₂ | 50 | 89–92 | Industrial |
| Borohydride Reduction | NaBH(OAc)₃ | 0–25 | 75–82 | Laboratory |
| Halide Displacement | Triethylamine, THF | −5–25 | 60–68 | Pilot Scale |
| Carbamate Pathway | p-Nitrophenyl chloroformate | 0–25 | 70–75 | Laboratory |
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a role in cancer cell proliferation . The compound’s furan ring can interact with the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Table 1: Key Compounds and Properties
Structural Insights and Computational Studies
- Morpholine vs. Piperidine Analogs : Morpholine-containing compounds generally show higher solubility than piperidine analogs due to the oxygen atom’s electronegativity, enhancing bioavailability .
- Furan Substituents : The furan ring’s electron-rich nature facilitates π-π interactions in catalytic systems (e.g., GO-mor) and receptor binding (e.g., MAO-B active site) .
Biological Activity
N-(Furan-2-ylmethyl)-2-morpholinoethanamine, also known as F2MPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
F2MPA is characterized by the presence of a furan ring and a morpholino group, which contribute to its pharmacological properties. The compound's chemical structure can be represented as follows:
MAO Inhibition
F2MPA has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, specifically MAO-B. This inhibition is significant because MAO-B plays a crucial role in the metabolism of neurotransmitters such as dopamine, which are vital for cognitive functions and mood regulation.
- Inhibition Profile : F2MPA is identified as a partially reversible inhibitor of hMAO-B with moderate to good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The compound demonstrated an IC50 value indicating effective inhibition of hMAO-B activity .
Effects on Synaptic Transmission
Research has shown that F2MPA enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. This enhancement suggests potential cognitive-enhancing effects.
- Experimental Findings : In vivo studies involving intraperitoneal administration of F2MPA at a dose of 1 mg/kg resulted in significant improvements in basic synaptic transmission and electrically induced LTP without altering seizure thresholds in animal models .
Table 1: Summary of Biological Activity Data for F2MPA
| Parameter | Value |
|---|---|
| IC50 (hMAO-B) | Moderate (exact value not specified) |
| Dose for synaptic enhancement | 1 mg/kg (i.p.) |
| Effect on LTP | Significant enhancement |
| Seizure Threshold Modification | None observed |
Neuropharmacological Impact
In a study focusing on the effects of F2MPA on cognitive functions, researchers administered the compound to anesthetized rats and measured synaptic responses in the hippocampus. The results indicated that F2MPA significantly improved synaptic efficacy without inducing hyperexcitability or altering seizure thresholds. This finding positions F2MPA as a candidate for further investigation into treatments for cognitive disorders such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
